2,5-双(三氟甲基)肉桂酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

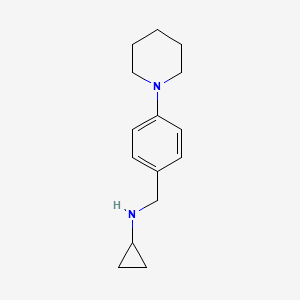

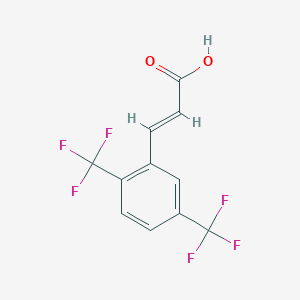

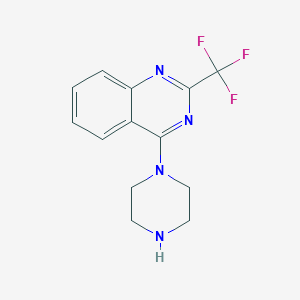

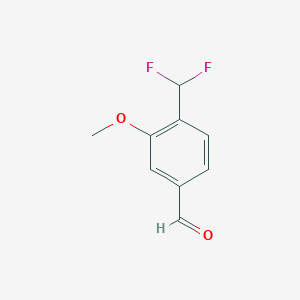

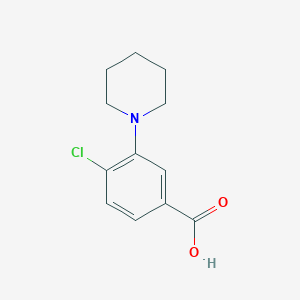

“2,5-Bis(trifluoromethyl)cinnamic acid” is a chemical compound with the molecular formula C11H6F6O2 . Its average mass is 284.155 Da and its monoisotopic mass is 284.027191 Da .

Molecular Structure Analysis

The molecular structure of “2,5-Bis(trifluoromethyl)cinnamic acid” consists of a cinnamic acid core with two trifluoromethyl groups attached to the phenyl ring . The InChI code for this compound is InChI=1S/C11H6F6O2/c12-10(13,14)7-2-3-8(11(15,16)17)6(5-7)1-4-9(18)19/h1-5H,(H,18,19)/b4-1+ .

科学研究应用

催化应用

Zolfigol 等人 (2015) 探索了新型纳米有机固体酸在肉桂酸衍生物合成中的应用。他们设计并合成了 2-氨基甲酰肼-1-磺酸和氨基甲酰磺胺酸,展示了它们在工业应用中的潜力,包括在温和无溶剂条件下合成肉桂酸衍生物 (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015)。

合成与表征

Shang 等人 (2015) 报道了 I2O5 促进的肉桂酸脱羧三氟甲基化。这种方法为获得各种三氟甲基化 (E)-烯烃提供了一种安全便捷的途径,并展示了很高的选择性 (Shang, Li, & Liu, 2015)。

药物化学

De 等人 (2011) 综述了肉桂酸衍生物在药物研究中的应用,特别是作为抗肿瘤剂。他们强调了肉桂酸的化学反应性,这导致了各种具有显着抗肿瘤功效的肉桂酰衍生物的开发 (De, Baltas, & Bedos-Belval, 2011)。

有机合成

Rendy 等人 (2004) 探索了肉桂酸的超酸催化反应,包括双阳离子中间体(超亲电体)的形成。他们提供了证据表明,质子化的羧酸基团可以增强相邻亲电中心的反应性,这对于从肉桂酸合成缺电查耳酮和杂环查耳酮很有价值 (Rendy, Zhang, McElrea, Gomez, & Klumpp, 2004)。

安全和危害

“2,5-Bis(trifluoromethyl)cinnamic acid” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

(E)-3-[2,5-bis(trifluoromethyl)phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F6O2/c12-10(13,14)7-2-3-8(11(15,16)17)6(5-7)1-4-9(18)19/h1-5H,(H,18,19)/b4-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSTZFZJTSGSPPB-DAFODLJHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C=CC(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C(F)(F)F)/C=C/C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501199588 |

Source

|

| Record name | (2E)-3-[2,5-Bis(trifluoromethyl)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501199588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(trifluoromethyl)cinnamic acid | |

CAS RN |

312619-48-0 |

Source

|

| Record name | (2E)-3-[2,5-Bis(trifluoromethyl)phenyl]-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312619-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-[2,5-Bis(trifluoromethyl)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501199588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Fluorophenyl)thio]propanoic acid](/img/structure/B1353648.png)

![N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine](/img/structure/B1353685.png)